REACTION_CXSMILES
|
[C:1]([CH:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].[C:10](=O)([O:13]C)[O:11][CH3:12].C[O-].[Na+].Cl>O.C1(C)C=CC=CC=1>[O:7]1[CH2:8][CH2:9][CH:4]([C:1](=[O:3])[CH2:2][C:10]([O:11][CH3:12])=[O:13])[CH2:5][CH2:6]1 |f:2.3|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1CCOCC1
|
Name
|
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
sodium methoxide
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask made of glass
|
Type
|
CUSTOM
|
Details
|
equipped with a stirring device
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 80 to 85° C. for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
with distilling
|
Type
|
CUSTOM
|
Details
|
by-producing methanol off
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
After the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with 70 ml of toluene
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the concentrate was purified by silica gel column chromatography (Fluent; hexane/ethyl acetate=1/1 (volume ratio))
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)C(CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.9 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |